molecular formula C20H27N9O3S B612120 5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine CAS No. 1252594-99-2

5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine

Cat. No. B612120
M. Wt: 473.55
InChI Key: OHKDVDMWRKFZRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

A methodology for the synthesis of novel 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines was developed. This compound’s utility in creating highly polar piperazine N-oxides, which required chromatographic purification for pure products, was demonstrated.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as X-ray single crystal diffraction and molecular dynamics simulations .


Chemical Reactions Analysis

This compound has been prepared in an effort to discover new PI3Kα-selective inhibitors . Intensive structure-activity relationship (SAR) and structure-pharmacokinetic relationship (SPR) studies on this new series led to the discovery of a potent and highly selective PI3Kα inhibitor .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various methods such as molecular dynamics simulations .

Scientific Research Applications

Synthesis and Structural Applications

This compound is involved in the synthesis of various heterocyclic compounds. For instance, it plays a role in the synthesis of novel pyrimidine derivatives, which are essential in developing new chemical structures for biological and pharmaceutical applications. These derivatives include morpholine, piperazines, and pyrazole compounds (Ho & Suen, 2013). Additionally, novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents have been synthesized using related compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiproliferative Activities

Compounds with structural similarities to the one have shown promising antiproliferative activity against various human cancer cell lines. For instance, certain derivatives have been synthesized and evaluated for their effects on different cancer cell lines, demonstrating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012). Similarly, a series of novel 2-arylidenaminobenzimidazole derivatives have been synthesized and tested against human leukemia and breast and lung cancer cells, identifying compounds with significant activity (Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, & Sadowska, 2015).

Antimicrobial Applications

Some new 1,2,4-triazole derivatives synthesized from compounds structurally similar to the one have been evaluated for their antimicrobial activities, showing good to moderate activities against various test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Additional Applications

properties

IUPAC Name

5-[2-[(4-methylsulfonylpiperazin-1-yl)methyl]-8-morpholin-4-ylimidazo[1,2-a]pyrazin-6-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N9O3S/c1-33(30,31)29-4-2-26(3-5-29)12-16-13-28-14-17(15-10-22-20(21)23-11-15)25-19(18(28)24-16)27-6-8-32-9-7-27/h10-11,13-14H,2-9,12H2,1H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKDVDMWRKFZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CN3C=C(N=C(C3=N2)N4CCOCC4)C5=CN=C(N=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine
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5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine
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5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine
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5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine
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5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine
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5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine

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